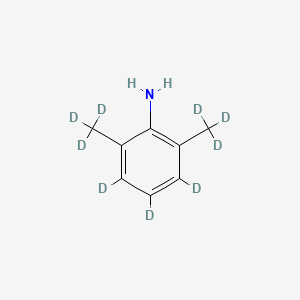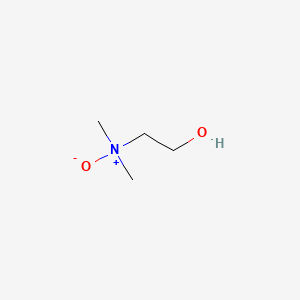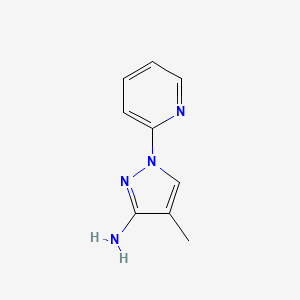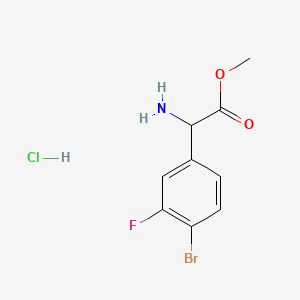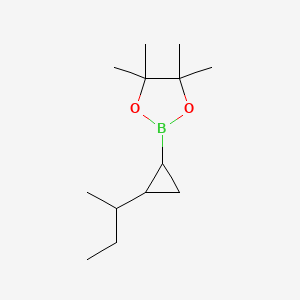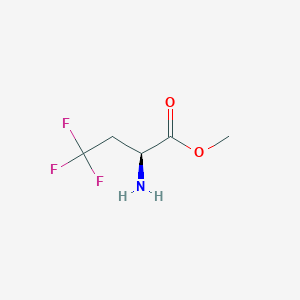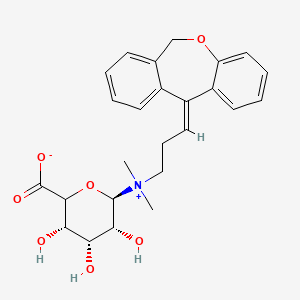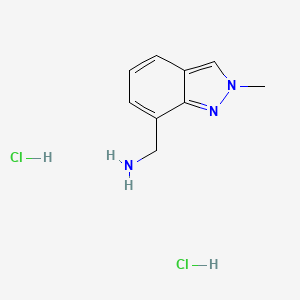
1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride is a compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds. Indazole derivatives have been widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other therapeutic properties .
Méthodes De Préparation
The synthesis of 1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride typically involves the formation of the indazole ring followed by the introduction of the methanamine group. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often involve the use of palladium or copper catalysts to form the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of nitro compounds to form the indazole ring.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific solvents.
Analyse Des Réactions Chimiques
1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Major Products: These reactions can lead to the formation of various derivatives with altered biological activities.
Applications De Recherche Scientifique
1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride can be compared with other indazole derivatives:
1-methyl-1H-imidazol-2-yl)methanamine: This compound has similar structural features but different biological activities.
1-methyl-1H-benzimidazol-2-yl)methanamine hydrochloride: Another similar compound with distinct therapeutic properties.
Propriétés
Formule moléculaire |
C9H13Cl2N3 |
|---|---|
Poids moléculaire |
234.12 g/mol |
Nom IUPAC |
(2-methylindazol-7-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c1-12-6-8-4-2-3-7(5-10)9(8)11-12;;/h2-4,6H,5,10H2,1H3;2*1H |
Clé InChI |
VGTQIVULSGMYQC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C2C=CC=C(C2=N1)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


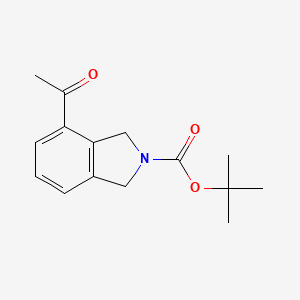
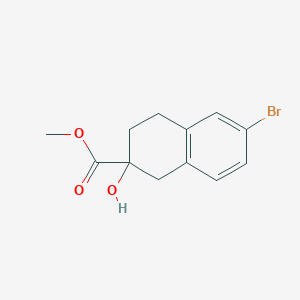
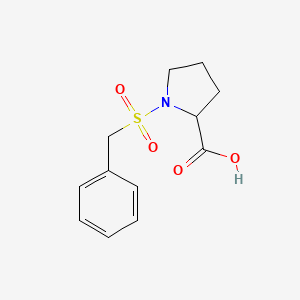
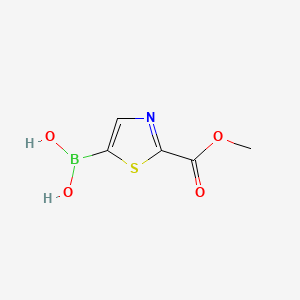
![rac-(1R,4R,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13452050.png)
![tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate](/img/structure/B13452054.png)
